molecular formula C20H13ClN2O3S2 B2698741 3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 864937-45-1

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2698741
CAS No.: 864937-45-1
M. Wt: 428.91
InChI Key: PDMZUJRUYZHNBA-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H13ClN2O3S2 and its molecular weight is 428.91. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound 3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory effects on bacterial biofilm growth, indicating potential interactions with enzymes and proteins involved in biofilm formation .

Cellular Effects

In terms of cellular effects, this compound has been observed to inhibit bacterial biofilm growth in Escherichia coli and Bacillus subtilis . This suggests that the compound may influence cell function by disrupting biofilm formation, a key process in bacterial survival and pathogenicity.

Molecular Mechanism

Its inhibitory effects on bacterial biofilm growth suggest that it may interact with biomolecules involved in this process

Temporal Effects in Laboratory Settings

It is known that the compound has a molecular weight of 241.67 g/mol , which may influence its stability and degradation over time.

Properties

IUPAC Name

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3S2/c21-17-12-3-1-2-4-16(12)28-18(17)19(24)23-20-22-13(10-27-20)11-5-6-14-15(9-11)26-8-7-25-14/h1-6,9-10H,7-8H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMZUJRUYZHNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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